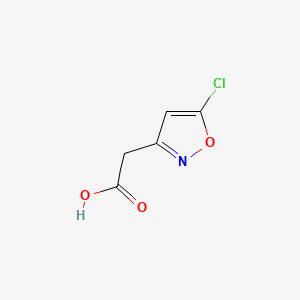

2-(5-Chloroisoxazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c6-4-1-3(7-10-4)2-5(8)9/h1H,2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDLANXBEYIAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Chloroisoxazol-3-yl)acetic acid with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Effects :

- The chlorine atom in 2-(5-Chloroisoxazol-3-yl)acetic acid increases electronegativity and metabolic stability compared to the methyl group in 2-(3-Methylisoxazol-5-yl)acetic acid .

- The 4-chlorophenyl variant (CAS 24146-84-7) introduces a hydrophobic aromatic group, enhancing lipophilicity and membrane permeability .

Physicochemical Properties: Molar Mass: Chlorinated derivatives (e.g., 173.55–237.64 g/mol) are heavier than non-chlorinated analogs like 2-(3-Methylisoxazol-5-yl)acetic acid (141.12 g/mol) . Melting Points: Only 2-(3-Methylisoxazol-5-yl)acetic acid has a reported melting range (101–104°C), suggesting higher crystallinity due to methyl group symmetry .

Biological Relevance :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Chloroisoxazol-3-yl)acetic acid?

- The synthesis typically involves multi-step reactions starting from chlorinated isoxazole precursors. Key steps include:

- Condensation reactions to form the isoxazole ring, often using acetic acid as a solvent under reflux conditions .

- Functionalization of the isoxazole core with an acetic acid moiety via nucleophilic substitution or coupling reactions. For example, chloroacetic acid may react with a thiol or amino group on the intermediate .

- Purification via recrystallization (e.g., from DMF/acetic acid mixtures) or column chromatography to isolate the final product .

Q. What safety precautions are recommended when handling 2-(5-Chloroisoxazol-3-yl)acetic acid in laboratory settings?

- The compound is classified as an irritant. Safety measures include:

- Use of gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Working in a fume hood to avoid inhalation of dust or vapors .

- Immediate rinsing with water for accidental exposure, followed by medical consultation .

Q. What are the common impurities encountered during synthesis, and how can they be removed?

- Byproducts from incomplete substitution or side reactions (e.g., unreacted chloroacetic acid or isoxazole intermediates) are typical.

- Purification strategies :

- Recrystallization using solvent systems like ethanol/water or DMF/acetic acid .

- Chromatographic methods (e.g., silica gel chromatography) for polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(5-Chloroisoxazol-3-yl)acetic acid?

- Key parameters :

- Temperature : Refluxing (~100–120°C) in acetic acid promotes efficient ring closure and substitution .

- Stoichiometry : A 10–20% excess of chloroacetic acid ensures complete functionalization .

- Catalysts : Sodium acetate may act as a base to deprotonate intermediates, accelerating reaction rates .

- Monitoring : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. How do structural modifications to the isoxazole ring or acetic acid moiety influence biological activity?

- Structure-Activity Relationship (SAR) insights :

- Electron-withdrawing groups (e.g., Cl on isoxazole) enhance stability and modulate interactions with biological targets (e.g., enzymes or receptors) .

- Acetic acid substitution : Replacing the carboxylic acid with ester or amide groups alters bioavailability and target affinity. For example, ethyl esters may improve membrane permeability .

- Experimental validation :

- In vitro assays (e.g., enzyme inhibition or cell viability tests) compare derivatives .

- Computational modeling (e.g., molecular docking) predicts binding modes .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) quantifies impurities .

- Melting point analysis confirms crystallinity and consistency with literature values .

- Structural confirmation :

- NMR spectroscopy (¹H/¹³C) verifies substituent positions and ring structure .

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

- Strategies :

- Standardize assay conditions (e.g., pH, incubation time, cell line/passage number) to minimize variability .

- Control experiments : Include reference compounds (e.g., known inhibitors) to validate assay reliability .

- Mechanistic studies : Use techniques like isothermal titration calorimetry (ITC) to directly measure binding constants, bypassing cell-based variability .

Q. How does the electronic nature of substituents on the isoxazole ring affect reactivity in nucleophilic substitutions?

- Mechanistic insights :

- Electron-withdrawing groups (e.g., Cl) activate the isoxazole ring toward nucleophilic attack by increasing electrophilicity at the reaction site .

- Kinetic studies : First-order kinetics observed in reactions with amines or thiols suggest a rate-determining step involving nucleophile addition .

- Experimental validation :

- Hammett plots correlate substituent σ values with reaction rates to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.